tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
Description
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate is a chiral carbamate derivative featuring a 4-nitrophenyl substituent and an epoxide (oxirane) ring. Its stereochemical configuration—(S) at the ethyl carbon and (R) at the oxirane ring—plays a critical role in its reactivity and biological interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for drugs targeting enzymatic pathways like β-secretase inhibition . Its structure combines a tert-butoxycarbonyl (Boc) protecting group, a nitro-substituted aromatic ring, and a strained epoxide moiety, making it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2R)-oxiran-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONGEVUVJEIRS-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855772 | |
| Record name | tert-Butyl {(1S)-2-(4-nitrophenyl)-1-[(2R)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352630-50-2 | |
| Record name | tert-Butyl {(1S)-2-(4-nitrophenyl)-1-[(2R)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate typically involves multiple steps, including the formation of the oxirane ring and the introduction of the tert-butyl and nitrophenyl groups. One common method involves the reaction of an appropriate epoxide with a nitrophenyl-substituted amine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features enable researchers to explore new synthetic methodologies and reaction mechanisms. The nitrophenyl group is particularly noteworthy for its potential interactions with biological targets, which may lead to the development of anti-inflammatory or anticancer agents.
Biological Research
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate is utilized as a probe in biological studies to investigate enzyme activities and biochemical pathways. Its ability to interact with specific molecular targets makes it useful for studying various biological processes at the molecular level. For instance, the epoxide functionality can participate in nucleophilic addition reactions, facilitating covalent bonding with target proteins or enzymes.
Medicinal Applications
The compound's structural characteristics allow it to interact with various biological targets, positioning it as a candidate for developing new therapeutic agents. The unique combination of the nitrophenyl group and the epoxide ring enhances its pharmacological profile, making it suitable for further investigation in drug development .
Industrial Applications
In the industrial sector, this compound can be employed in producing specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing advanced materials and chemical intermediates used in various applications .
Case Studies and Research Findings
Research has demonstrated that compounds similar to this compound exhibit significant biological activities. For example:
| Compound Name | Unique Properties | Applications |
|---|---|---|
| Tert-butyl carbamate | Commonly used as a protecting group | Organic synthesis |
| 4-Nitrophenol | Reagent in organic synthesis | pH indicator |
| N-Boc-protected amines | Used in peptide synthesis | Medicinal chemistry |
These compounds share structural similarities that enhance their reactivity and potential applications in scientific research .
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The oxirane ring, in particular, can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-nitrophenyl group enhances electron-withdrawing properties compared to fluorophenyl or phenyl substituents, influencing reactivity in nucleophilic epoxide-opening reactions .
- Stereochemistry : Inversion of the oxirane configuration (R→S) or ethyl stereochemistry alters diastereoselectivity in downstream reactions. For example, the (S)-oxirane isomer in may exhibit divergent biological activity compared to the (R)-configured parent compound .
- Similarity Index: Compounds with difluorophenyl groups or pyranone rings show higher structural divergence (similarity indices ≤0.87), whereas phenyl-substituted analogs retain closer alignment .
Key Observations :
- Evans’ Aldol: This method () reliably sets two stereocenters using chiral oxazolidinones, achieving high enantiomeric excess (e.e.) for fluorophenyl analogs.
- Nitroalkane Functionalization : Reactions with nitro groups () offer modular access to diverse carbamates but require careful optimization to preserve stereochemistry.
- Ester-Derived Ti-Enolate Reactions: Used for 4-nitrophenyl derivatives (), these methods achieve near-quantitative yields (97%) under mild conditions .
Key Observations :
- Epoxide Reactivity : The 4-nitrophenyl group enhances susceptibility to nucleophilic attack, favoring ring-opening reactions in medicinal chemistry applications .
Biological Activity
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate is a complex organic compound notable for its unique structure, which includes a tert-butyl group, a nitrophenyl moiety, and an epoxide ring. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications as an intermediate in the synthesis of various biologically active molecules.
Chemical Structure and Properties
- Molecular Formula: C15H20N2O5
- Molecular Weight: 308.33 g/mol
The presence of both the nitrophenyl group and the epoxide contributes to its reactivity and biological properties, potentially leading to anti-inflammatory or anticancer activities. The unique combination of functionalities enhances its reactivity compared to simpler derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can participate in nucleophilic addition reactions, forming covalent bonds with target molecules, thereby modulating their activity and triggering specific biochemical pathways.
Potential Applications
-
Pharmaceutical Development:
- The compound serves as a candidate for developing new therapeutic agents due to its structural features that allow interaction with various biological targets.
- It has been studied for its potential use in synthesizing antibiotics and other medicinal compounds.
-
Biological Research:
- It can be utilized as a probe for studying enzyme activities and biochemical pathways, providing insights into biological processes at the molecular level.
-
Industrial Applications:
- The compound's unique reactivity makes it suitable for producing specialty chemicals and advanced materials.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- A study on carbamate derivatives demonstrated antibacterial activity against strains such as E. coli and Bacillus cereus, suggesting that related compounds may exhibit similar properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl carbamate | Tert-butyl group and carbamate | Commonly used as a protecting group in organic synthesis |
| 4-Nitrophenol | Nitrophenol structure | Known for its use as a reagent in organic synthesis |
| N-Boc-protected amines | Boc group attached to amines | Widely used in peptide synthesis |
The uniqueness of this compound lies in its combination of functionalities, enhancing its potential biological activity compared to simpler derivatives.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing tert-butyl carbamate derivatives with stereochemical control?
- Methodology : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen), using reagents like boron tribromide (BBr₃) for deprotection or hydroxylamine for ketoxime formation. For example, BBr₃ in dry dichloromethane (DCM) at 25°C can cleave protecting groups, followed by neutralization with saturated sodium carbonate . Column chromatography is often used for purification, with yields ranging from 11% to 45% depending on side reactions .
- Key Considerations : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography.
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store refrigerated in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation. Avoid exposure to light and moisture .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Electrostatic discharge precautions are critical due to potential flammability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Primary Tools :
- NMR (¹H, ¹³C): Assigns proton environments and confirms regiochemistry (e.g., 4-nitrophenyl vs. biphenyl substituents) .
- HR-ESI-MS : Validates molecular weight and purity .
Q. How can researchers address conflicting safety data (e.g., "no hazard" vs. toxic decomposition products)?
- Risk Mitigation : Assume worst-case scenarios. For example, combustion may release carbon monoxide or nitrogen oxides . Use self-contained breathing apparatus (SCBA) during fire response and consult SDS Section 12 for ecological hazards, even if data are incomplete .
Advanced Research Questions
Q. What strategies improve low synthetic yields of chiral carbamates like this compound?
- Optimization Steps :
Temperature Control : Lower reaction temperatures may reduce epoxide ring-opening side reactions.
Catalyst Screening : Chiral catalysts (e.g., Sharpless epoxidation catalysts) enhance enantiomeric excess .
Protecting Group Alternatives : Replace tert-butoxycarbonyl (Boc) with more stable groups (e.g., Fmoc) if Boc cleavage is inefficient .
Q. How can researchers analyze and resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Troubleshooting Workflow :
Purity Check : Re-purify via column chromatography.
Solvent Artifact Analysis : Compare spectra in deuterated vs. non-deuterated solvents.
Dynamic Effects : Variable-temperature NMR identifies conformational exchange .
Q. What mechanistic insights guide the design of epoxide-containing carbamates for drug discovery?
- Epoxide Reactivity : The (R)-oxirane moiety can act as an electrophile, enabling ring-opening reactions with nucleophiles (e.g., amines in target proteins). Computational modeling (DFT) predicts regioselectivity .
- Case Study : Analogous compounds show bioactivity against enzymes like 1-deoxy-D-xylulose-5-phosphate synthase, suggesting potential as inhibitors .
Q. How should researchers assess toxicity when SDS data are incomplete or labeled "N/A"?
- Proactive Measures :
In Silico Tools : Use QSAR models (e.g., EPA TEST) to predict acute toxicity .
In Vitro Assays : Perform Ames tests for mutagenicity or MTT assays for cytotoxicity .
Ecotoxicity : Follow OECD guidelines for biodegradability testing if environmental release is possible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
